molecular formula C7H10BNO3 B8506324 5-Methoxy-2-methylpyridine-3-boronic acid

5-Methoxy-2-methylpyridine-3-boronic acid

Cat. No. B8506324
M. Wt: 166.97 g/mol
InChI Key: UUQLQOMPUSEZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-methylpyridine-3-boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-methylpyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-methylpyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methoxy-2-methylpyridine-3-boronic acid

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(5-methoxy-2-methylpyridin-3-yl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-5-7(8(10)11)3-6(12-2)4-9-5/h3-4,10-11H,1-2H3

InChI Key

UUQLQOMPUSEZRL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C)OC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution 3-bromo-5-methoxy-2-methylpyridine (500 mg, 2.475 mmol) in dry 1,4-Dioxane (5 ml), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (691 mg, 2.72 mmol), Pd(dppf)Cl2.CH2Cl2 (606 mg, 0.742 mmol) and potassium acetate (729 mg, 7.42 mmol) were added and the solution was heated to 80° C. The reaction was stirred overnight. Then, solvent was removed and residue dissolved in THF (5.00 ml) and 12 N aqueous hydrogen chloride (4.12 ml, 49.5 mmol) was added and stirred for 3 hrs. Then, solvent was removed and the product was purified by C-18 flash chromatography (eluent ((H2O/ACN)) 95:5+0.1% HCOOH}:{(ACN/H2O) 95:5+HCOOH 0.1%} from 95:5 to 0:100 affording the title (350 mg, 2.096 mmol, 85% yield) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step Two
Quantity
606 mg
Type
reactant
Reaction Step Three
Quantity
729 mg
Type
reactant
Reaction Step Three
Quantity
4.12 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

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